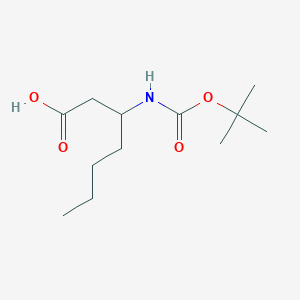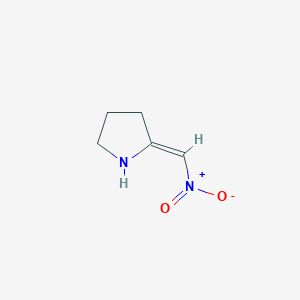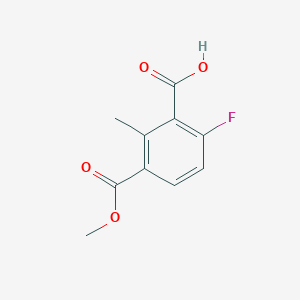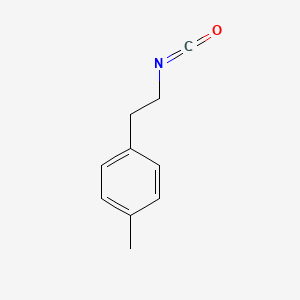![molecular formula C14H11Cl2N3O2S2 B2827581 2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid CAS No. 612525-18-5](/img/structure/B2827581.png)
2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a complex organic compound featuring a benzo[b]thiophene core, a triazole ring, and a thioacetic acid moiety
Mechanism of Action
Target of Action
The primary target of this compound is the myeloid cell leukemia 1 (Mcl-1) protein . Mcl-1 is a member of the Bcl-2 family of proteins that regulate cell death (apoptosis). It plays a crucial role in promoting cell survival and is often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy .
Mode of Action
The compound acts as an inhibitor of Mcl-1 , binding to it with a Ki value of 59 μM . This binding disrupts the interaction between Mcl-1 and pro-apoptotic proteins, thereby promoting apoptosis and inhibiting the survival of cancer cells .
Biochemical Pathways
The compound’s action affects the apoptotic pathway . By inhibiting Mcl-1, it disrupts the balance between pro-apoptotic and anti-apoptotic proteins. This disruption can trigger the release of cytochrome c from mitochondria, initiating the caspase cascade that leads to apoptosis .
Pharmacokinetics
Its solubility in dmso and ethanol suggests that it may have good bioavailability
Result of Action
The primary result of the compound’s action is the induction of apoptosis in cells expressing Mcl-1. This can lead to the death of cancer cells and potentially shrink tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves multiple steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized via a cyclization reaction involving a suitable precursor such as 2-chlorobenzaldehyde and elemental sulfur under basic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Thioacetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the triazole ring or the benzo[b]thiophene core, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions on the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the triazole ring, which is known for its bioactivity. Research may focus on its potential as an antimicrobial or anticancer agent.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The combination of the benzo[b]thiophene and triazole moieties suggests possible applications in drug design, particularly for targeting specific enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its structure allows for modifications that can tailor its properties for use in organic semiconductors or light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
2-(5-chlorobenzo[b]thiophen-2-yl)acetic acid: Lacks the triazole ring, making it less versatile in terms of bioactivity.
4-ethyl-1,2,4-triazole-3-thiol:
3,6-dichlorobenzo[b]thiophene: A simpler structure that may not exhibit the same range of chemical reactivity or biological activity.
Uniqueness
The uniqueness of 2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid lies in its combination of structural features
Properties
IUPAC Name |
2-[[5-(3,6-dichloro-1-benzothiophen-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2S2/c1-2-19-13(17-18-14(19)22-6-10(20)21)12-11(16)8-4-3-7(15)5-9(8)23-12/h3-5H,2,6H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFYKMVUXBFHCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B2827502.png)

![4-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2827504.png)


![(1E)-4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(dimethylamino)pent-1-en-3-one](/img/structure/B2827507.png)
![2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2827508.png)




![2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2827519.png)
![3-[(3-Chlorobenzyl)sulfonyl]propanoic acid](/img/structure/B2827520.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2827521.png)
